molecular formula C13H9N3O2 B12311928 2-[(2H-1,3-benzodioxol-5-yl)amino]pyridine-4-carbonitrile

2-[(2H-1,3-benzodioxol-5-yl)amino]pyridine-4-carbonitrile

Cat. No.: B12311928
M. Wt: 239.23 g/mol
InChI Key: GRBLSAZHLNSSIC-UHFFFAOYSA-N
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Description

2-[(2H-1,3-benzodioxol-5-yl)amino]pyridine-4-carbonitrile is an organic compound that features a benzodioxole moiety attached to a pyridine ring with an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)amino]pyridine-4-carbonitrile typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Amination Reaction: The benzodioxole derivative is then reacted with an appropriate amine to introduce the amino group.

    Coupling with Pyridine-4-carbonitrile: The final step involves coupling the benzodioxole amine with pyridine-4-carbonitrile under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2H-1,3-benzodioxol-5-yl)amino]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[(2H-1,3-benzodioxol-5-yl)amino]pyridine-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-benzodioxol-5-yl)amino]pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The benzodioxole moiety can interact with hydrophobic pockets, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzodioxol-5-yl)ethan-1-ol
  • 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
  • 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one

Uniqueness

2-[(2H-1,3-benzodioxol-5-yl)amino]pyridine-4-carbonitrile is unique due to the presence of both the benzodioxole and pyridine moieties, which confer distinct chemical properties and biological activities. The combination of these two functional groups allows for versatile interactions with biological targets and materials, making it a valuable compound in various research fields.

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylamino)pyridine-4-carbonitrile

InChI

InChI=1S/C13H9N3O2/c14-7-9-3-4-15-13(5-9)16-10-1-2-11-12(6-10)18-8-17-11/h1-6H,8H2,(H,15,16)

InChI Key

GRBLSAZHLNSSIC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC=CC(=C3)C#N

Origin of Product

United States

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